1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
Description
Background on 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry
The 1,3,4-thiadiazole ring system, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, has emerged as a privileged scaffold in drug discovery due to its unique electronic configuration and versatile derivatization potential. The aromatic π-system and polarizable sulfur atom enable diverse non-covalent interactions with biological targets, while the nitrogen atoms facilitate hydrogen bonding and charge-transfer interactions. Over the past decade, 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum biological activities, including anticancer, antimicrobial, and anticonvulsant effects. For instance, substitutions at the 2- and 5-positions of the thiadiazole ring have yielded compounds with nanomolar potency against kinase targets and microbial pathogens. The scaffold’s metabolic stability and favorable logP values further enhance its drug-likeness, making it a frequent choice for lead optimization campaigns.
Table 1: Biological Activities of Representative 1,3,4-Thiadiazole Derivatives
Significance of Urea-Substituted Heterocycles as Bioactive Molecules
Urea-functionalized compounds occupy a critical niche in medicinal chemistry due to their ability to engage in bidirectional hydrogen bonding and π-stacking interactions with biological targets. The urea moiety (–NH–CO–NH–) serves as a bioisostere for peptide bonds and phosphate groups, enabling mimicry of transition states in enzymatic reactions. For example, cyclic urea derivatives such as DMP450 exploit this property to inhibit HIV protease by displacing structural water molecules in the active site. In kinase inhibitors like sorafenib and lenvatinib, the urea group forms critical hydrogen bonds with catalytic aspartate residues, anchoring the compound in the ATP-binding pocket. The conformational flexibility of urea derivatives further allows adaptation to diverse binding sites, making them invaluable in structure-based drug design.
Table 2: Urea-Containing Drugs and Their Molecular Targets
| Drug Name | Therapeutic Area | Target Protein | Key Interactions |
|---|---|---|---|
| Sorafenib | Oncology | VEGFR2 kinase | H-bonds with Asp1046, Glu885 |
| Lenvatinib | Thyroid cancer | Multiple RTKs | Urea-π stacking with Phe1047 |
| DMP450 | Antiviral | HIV-1 protease | Water displacement in active site |
Historical Development of Pyridine-Containing Thiadiazole Research
The integration of pyridine rings into thiadiazole-based therapeutics traces back to early investigations into sulfonamide antibiotics, where pyridine substitutions improved solubility and blood-brain barrier penetration. Pyridine’s Lewis basicity and ability to participate in cation-π interactions have since been exploited to enhance target affinity in central nervous system (CNS) agents. For instance, pyridin-3-ylmethyl derivatives of 1,3,4-thiadiazole exhibit enhanced anticonvulsant activity compared to their phenyl counterparts, likely due to improved interaction with voltage-gated ion channels. The pyridine moiety also serves as a metabolic handle, directing Phase I oxidation away from critical pharmacophoric elements while maintaining electronic complementarity with aromatic residues in enzyme active sites.
Research Objectives and Academic Significance of the Compound
The synthesis and evaluation of 1-(3,4-dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea aim to address two key challenges in modern drug discovery: (1) overcoming resistance mechanisms in kinase-driven malignancies through multitarget engagement, and (2) optimizing physicochemical properties for CNS penetration. The 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects to modulate cytochrome P450 interactions, while the pyridin-3-ylmethylthio linker enhances solubility and π-π stacking potential. Academically, this compound provides a template for studying synergistic effects between urea-based hydrogen bonding networks and thiadiazole-mediated hydrophobic interactions, offering insights into next-generation heterocyclic drug design.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS2/c16-11-4-3-10(6-12(11)17)19-13(23)20-14-21-22-15(25-14)24-8-9-2-1-5-18-7-9/h1-7H,8H2,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEHLAPZTNXZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole ring The reaction conditions often require the use of strong bases and specific solvents to ensure the formation of the desired product
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Studies suggest that the anticancer activity may be attributed to the inhibition of tubulin polymerization, which is crucial for cell division. The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro tests have demonstrated that 1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibits cytotoxicity against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The IC50 values ranged from 0.74 to 10.0 μg/mL, indicating potent activity against these cell lines .
- Comparative Analysis : A comparative study with other thiadiazole derivatives showed that this compound had superior cytotoxic effects against prostate tumor cell lines (PC3), achieving an inhibition rate of up to 89.2% at a concentration of 10 μM/mL .
Other Biological Activities
Beyond anticancer properties, the compound exhibits other significant biological activities:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Research has indicated that similar compounds can inhibit bacterial growth and may be effective against resistant strains .
- Anti-inflammatory Effects : Some studies have highlighted the potential of thiadiazole derivatives in reducing inflammation through modulation of inflammatory cytokines, although specific data on this compound's effects remain limited .
Summary Table of Biological Activities
| Activity Type | Cell Lines/Organisms | IC50/Effectiveness |
|---|---|---|
| Anticancer | HCT116 | 3.29 μg/mL |
| H460 | 10 μg/mL | |
| MCF-7 | Varies | |
| Antimicrobial | Various bacterial strains | Effective against resistant strains |
| Anti-inflammatory | In vitro models | Modulation of cytokines |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
Diuron: Known for its herbicidal properties.
DCMU: Used in photosynthesis research.
Other thiadiazole derivatives: These compounds have various applications in medicine and industry.
Biological Activity
1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound consists of:
- Thiadiazole Ring : Known for its diverse biological activities.
- Urea Moiety : Enhances interaction with biological targets.
- Dichlorophenyl Group : Contributes to the compound's lipophilicity and biological profile.
Biological Activities
Research indicates that derivatives of thiadiazole rings exhibit a wide range of biological activities:
-
Antimicrobial Activity :
- Compounds containing the thiadiazole moiety have shown significant antimicrobial properties against various pathogens. For instance, derivatives with the 2-amino-1,3,4-thiadiazole scaffold demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- In vitro studies revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
- Anticancer Properties :
- Antiviral and Antitubercular Effects :
- Neuroprotective Effects :
The mechanisms underlying the biological activities of this compound can be attributed to:
- Enzyme Inhibition : Many thiadiazole derivatives act by inhibiting key enzymes involved in disease processes (e.g., acetylcholinesterase for neuroprotection).
- Receptor Modulation : The interaction with various receptors can modulate physiological responses, contributing to their therapeutic effects.
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
Q & A
[Basic] What are the optimal synthetic routes for preparing 1-(3,4-Dichlorophenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea, and what reaction conditions influence yield?
Methodological Answer:
The synthesis involves reacting 3,4-dichlorophenyl isocyanate with 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is added to neutralize HCl byproducts. Key factors include maintaining a 1:1 molar ratio of reactants, reaction time (4-6 hours), and purification via column chromatography (ethyl acetate/hexane, 3:7). Yields typically range from 60–75%, influenced by solvent polarity and amine nucleophilicity .
[Advanced] How can regioselectivity challenges be addressed during the synthesis of the thiadiazole ring in this compound?
Methodological Answer:
Regioselectivity in thiadiazole functionalization can be controlled using protective group strategies. For instance, introduce the pyridinylmethylthio group via nucleophilic substitution on a pre-synthesized 2-amino-1,3,4-thiadiazole scaffold. Optimize reaction temperature (0–5°C for electrophilic substitution) and employ catalysts like DMAP to enhance selectivity. Confirm regiochemistry using NOESY NMR or X-ray crystallography .
[Basic] Which analytical techniques are most effective for characterizing the purity and structure of this urea-thiadiazole derivative?
Methodological Answer:
Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%). Structural elucidation requires ¹H/¹³C NMR (DMSO-d6, aromatic protons at δ 7.0–8.5 ppm), FT-IR (urea C=O stretch at ~1650 cm⁻¹), and HRMS (ESI+ mode). Cross-validate with elemental analysis (C, H, N, S) .
[Advanced] What strategies mitigate tautomeric interconversion during spectroscopic analysis of the thiadiazole-thione moiety?
Methodological Answer:
To suppress tautomerism (thione ↔ thiol), conduct NMR at low temperatures (−40°C in CDCl₃/THF-d8) and use 2D techniques (HSQC, HMBC) to resolve ambiguities. Compare experimental IR spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) for accurate assignment .
[Basic] How should structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents?
Methodological Answer:
Vary substituents systematically:
- Dichlorophenyl ring : Test Cl positional isomers (3,4- vs. 2,4-substitution).
- Thiadiazole side chain : Replace pyridinylmethylthio with benzylthio or alkylthio groups.
Assay kinase inhibition (IC₅₀) and cytotoxicity (MTT assay on cancer cell lines). Use ANOVA with Tukey’s post-hoc test to identify significant trends .
[Advanced] What in vitro and in vivo models are appropriate for assessing the compound’s kinase inhibition potential?
Methodological Answer:
- In vitro : Fluorescence polarization assays against recombinant kinases (e.g., EGFR, VEGFR2).
- In vivo : Use xenograft models (e.g., HCT-116 colon cancer in nude mice) with oral dosing (10–50 mg/kg). Monitor tumor volume and validate target engagement via Western blotting for phosphorylated kinases .
[Basic] How can conflicting data between computational predictions and experimental IC₅₀ values be resolved?
Methodological Answer:
Reconcile discrepancies by:
- Running molecular dynamics simulations (100 ns, AMBER force field) to refine docking poses.
- Testing solubility (via nephelometry) and aggregation state (dynamic light scattering) to rule out false positives.
- Validating binding using surface plasmon resonance (SPR) .
[Advanced] What metabolomic approaches identify off-target effects contributing to cytotoxicity?
Methodological Answer:
Perform untargeted LC-MS metabolomics on treated HepG2 cells. Use MetaboAnalyst for pathway enrichment analysis (e.g., glutathione depletion). Validate findings with siRNA knockdown of key enzymes (e.g., GSTP1) and rescue experiments with N-acetylcysteine .
[Basic] What protocols ensure stability of the compound under physiological pH conditions?
Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) in buffers (pH 1.2–7.4). Monitor degradation via HPLC. For long-term storage, lyophilize the compound and store at −20°C under nitrogen. Add antioxidants (e.g., 0.01% BHT) if oxidation is observed .
[Advanced] How can advanced computational methods predict degradation products under oxidative stress?
Methodological Answer:
Apply density functional theory (DFT, B3LYP/6-31G*) to model bond dissociation energies and simulate oxidative pathways (e.g., sulfoxide formation). Validate predictions using LC-MS/MS after exposing the compound to H₂O₂ (1 mM, 24 hours). Compare results with Schrödinger’s QM-Polarized Ligand Docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
